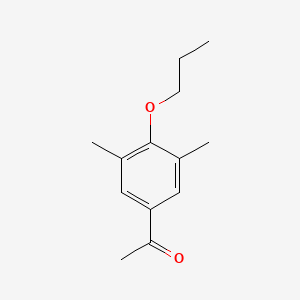

1-(3,5-Dimethyl-4-propoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3,5-dimethyl-4-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-6-15-13-9(2)7-12(11(4)14)8-10(13)3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFOPYAGDASMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 3,5-dimethyl-4-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Oxidation of Alcohols: Starting from 1-(3,5-dimethyl-4-propoxyphenyl)ethanol, oxidation using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC) can yield the desired ketone.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carboxylic acids.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Lewis acids like aluminum chloride (AlCl₃)

Major Products Formed:

Oxidation: 1-(3,5-dimethyl-4-propoxyphenyl)ethanoic acid

Reduction: 1-(3,5-dimethyl-4-propoxyphenyl)ethanol

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone. For instance, derivatives have been synthesized and evaluated for their efficacy against pleconaril-resistant enteroviruses. One notable compound demonstrated an IC50 value ranging from 0.02 to 5.25 μM against these viruses, indicating strong antiviral activity . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence antiviral efficacy.

Antitubercular Properties

Research has also focused on the antitubercular activity of compounds derived from this compound. A series of derivatives were synthesized and tested, showing promising results in inhibiting Mycobacterium tuberculosis growth. These findings are crucial given the global health challenge posed by tuberculosis .

Material Science

Liquid Crystalline Applications

The compound has been explored for its potential in liquid crystalline materials. Its derivatives exhibit liquid crystalline properties that could be utilized in display technologies and other electronic applications. The synthesis of fluorine-containing derivatives has shown promise in enhancing the thermal stability and optical properties of liquid crystals .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be transformed into various functionalized compounds through selective reactions such as acylation and alkylation. This versatility is critical for developing new pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism by which 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone and related compounds:

Key Analysis:

Substituent Effects :

- Electron-Donating Groups : The methyl and propoxy groups in the target compound enhance electron density on the phenyl ring, favoring electrophilic substitution reactions. In contrast, halogenated analogs (e.g., 3,5-difluoro or dichloro derivatives) exhibit reduced reactivity due to electron-withdrawing effects .

- Steric Hindrance : The bulkier propoxy group in the target compound may slow reaction kinetics compared to smaller substituents like methoxy in Acetosyringone .

Physical Properties :

- Solubility : The absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to Acetosyringone or dihydroxy-substituted analogs .

- Melting Points : Compounds with hydroxyl groups (e.g., Acetosyringone) generally exhibit higher melting points due to intermolecular hydrogen bonding, whereas the target compound is likely a liquid or low-melting solid.

- Synthetic Routes: The target compound may be synthesized via alkylation of a pre-methylated precursor (e.g., 3,5-dimethylphenol) followed by Friedel-Crafts acylation. Analogous methods are described for propyl- and halogen-substituted acetophenones .

Biological and Industrial Relevance :

- Acetosyringone’s role in plant-microbe interactions highlights the importance of hydroxyl and methoxy groups in bioactivity. The target compound’s lack of polar groups may limit such interactions but enhance compatibility with hydrophobic matrices (e.g., polymers or fragrances) .

Biological Activity

1-(3,5-Dimethyl-4-propoxyphenyl)ethanone is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by a propoxy group attached to a phenyl ring that also contains two methyl substituents at the 3 and 5 positions. This structure influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The propoxy group can engage in hydrogen bonding with active sites on proteins, while the phenyl ring facilitates hydrophobic interactions. These interactions can modulate enzyme activity and influence various metabolic pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be relevant for neuroprotective applications .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development .

- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Inhibits oxidative stress in neuronal cells | |

| Enzyme Inhibition | Reduces activity of metabolic enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antioxidant Activity

In a study focused on neuroprotective effects, derivatives similar to this compound were shown to prevent oxidative stress-induced cell death in human neuroblastoma cells. The mechanism involved scavenging reactive oxygen species (ROS) and modulating inflammatory pathways, highlighting its potential for treating neurodegenerative diseases .

Case Study: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit phosphodiesterase (PDE) enzymes. Results indicated that at a concentration of 32 µM, it significantly blocked the uptake of cyclic guanosine monophosphate (cGMP), demonstrating a stronger inhibition compared to traditional inhibitors like sildenafil . This suggests potential applications in cardiovascular therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation. For example, reacting 3,5-dimethyl-4-propoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield .

Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted benzene), methyl groups (δ 1.2–1.5 ppm for propoxy-CH₃), and the acetyl group (δ 2.5–2.7 ppm for CH₃CO). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion [M]⁺ at m/z 220 (C₁₃H₁₆O₂), with fragments at m/z 177 (loss of propoxy group) and m/z 43 (acetyl group) .

Q. What crystallization strategies are effective for X-ray diffraction analysis of this compound?

- Methodological Answer : Slow evaporation from ethanol or dichloromethane/hexane mixtures produces single crystals. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R-factor < 0.05) ensures accurate structural resolution. Address disorder in the propoxy chain via constrained refinement .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected GC retention times or MS fragments) be resolved during structural validation?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Compare experimental GC retention indices (e.g., ZB-5 column, He carrier gas) with NIST database entries .

- Use computational tools (e.g., Gaussian) to simulate NMR shifts and MS fragmentation patterns. Discrepancies may arise from impurities or isomerization; HPLC-MS (reverse-phase C18 column) can isolate and identify minor components .

Q. What strategies address regioselectivity challenges in introducing substituents to the aromatic ring?

- Methodological Answer : The electron-donating propoxy and methyl groups direct electrophilic substitution to the para position. To functionalize meta positions, employ protecting groups (e.g., silyl ethers for -OPr) or transition-metal catalysis (e.g., Pd-mediated C–H activation). Kinetic vs. thermodynamic control in nitration/sulfonation reactions should be evaluated via time-resolved NMR .

Q. How does this compound serve as a precursor in bioactive molecule synthesis?

- Methodological Answer : Its acetyl group is a handle for condensation reactions (e.g., Claisen-Schmidt to form chalcones) or reduction to secondary alcohols. Fluorinated analogs (e.g., replacing -OPr with -F) are synthesized via nucleophilic aromatic substitution (KHF₂, DMF, 120°C) for kinase inhibition studies. Biological activity is assayed using enzyme-linked immunosorbent assays (ELISAs) or cell viability assays (MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.